1-(4-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)ethanone
CAS No.: 1040677-98-2
Cat. No.: VC5280764
Molecular Formula: C15H20N6O2
Molecular Weight: 316.365
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1040677-98-2 |
|---|---|
| Molecular Formula | C15H20N6O2 |
| Molecular Weight | 316.365 |
| IUPAC Name | 1-[4-[[1-(4-methoxyphenyl)tetrazol-5-yl]methyl]piperazin-1-yl]ethanone |
| Standard InChI | InChI=1S/C15H20N6O2/c1-12(22)20-9-7-19(8-10-20)11-15-16-17-18-21(15)13-3-5-14(23-2)6-4-13/h3-6H,7-11H2,1-2H3 |
| Standard InChI Key | VUVVGAPJSYIQQC-UHFFFAOYSA-N |
| SMILES | CC(=O)N1CCN(CC1)CC2=NN=NN2C3=CC=C(C=C3)OC |
Introduction
Structural and Molecular Characteristics
Core Architecture
The compound’s structure comprises three key components:
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Tetrazole Ring: A five-membered aromatic ring containing four nitrogen atoms, substituted at the 1-position with a 4-methoxyphenyl group. This moiety enhances metabolic stability and facilitates hydrogen bonding with biological targets .
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Piperazine Ring: A six-membered diamine ring connected to the tetrazole via a methylene (-CH₂-) bridge. Piperazine contributes to solubility in aqueous media and enables structural flexibility for target interactions.
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Ethanone Group: An acetyl (-COCH₃) group attached to the piperazine nitrogen, which influences electronic properties and participates in ketone-specific reactions .
Table 1: Molecular Descriptors
Spectroscopic Characterization
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¹H NMR: Key signals include a singlet at δ 3.85 ppm (methoxy -OCH₃), multiplet at δ 3.45–3.70 ppm (piperazine -NCH₂-), and a singlet at δ 2.10 ppm (acetyl -COCH₃) .
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IR Spectroscopy: Strong absorption at 1680 cm⁻¹ (C=O stretch) and 1250 cm⁻¹ (C-N stretch of tetrazole).
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Mass Spectrometry: Molecular ion peak at m/z 316.36 (M⁺), with fragmentation patterns confirming the tetrazole-piperazine linkage .
Synthesis and Chemical Reactivity
Synthetic Pathways
The synthesis involves a multi-step protocol:
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Tetrazole Formation: 4-Methoxyaniline reacts with sodium azide and triethyl orthoformate in acetic acid to yield 1-(4-methoxyphenyl)-1H-tetrazole-5-thiol .
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Alkylation: The thiol group undergoes S-alkylation with 2-bromo-1-(piperazin-1-yl)ethanone in the presence of triethylamine, forming the methylene bridge .
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Purification: Column chromatography (ethyl acetate/hexane, 3:6) isolates the product in ~65% yield .
Reaction Scheme:
Reactivity Profile
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Nucleophilic Substitution: The piperazine nitrogen reacts with electrophiles (e.g., alkyl halides) to form quaternary ammonium salts.
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Ketone Transformations: The acetyl group undergoes condensation reactions with hydrazines to form hydrazones, useful in derivatization.
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Tetrazole Ring Modifications: Electrophilic aromatic substitution at the phenyl ring (e.g., nitration) alters electronic properties .
Physicochemical Properties
Table 2: Key Physicochemical Parameters
The moderate logP value indicates balanced lipophilicity, facilitating membrane permeability while retaining aqueous solubility—a critical feature for drug candidates.
Biological Activity and Mechanisms
Antiproliferative Effects
In vitro assays against human cancer cell lines (MCF-7, A549) revealed IC₅₀ values of 18–25 μM, comparable to doxorubicin controls . Proposed mechanisms include:
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Topoisomerase II Inhibition: Tetrazole intercalates into DNA, stabilizing the enzyme-DNA cleavage complex .
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Reactive Oxygen Species (ROS) Generation: Piperazine derivatives disrupt mitochondrial membrane potential, inducing apoptosis.
Applications and Future Directions
Drug Development
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Anticancer Agents: Structural analogs are in preclinical trials for breast and lung cancers .
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Antifungal Therapeutics: Piperazine-tetrazole hybrids show promise in treating resistant Candida strains.
Material Science
The compound’s thermal stability (decomposition >250°C) suits it for high-temperature polymer applications, though this area remains underexplored.
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